Cas no 53823-03-3 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-)

53823-03-3 structure
Nome do Produto:1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-
- Onitisin
- 1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S...
- 4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one
- (-)-2,3-Dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one
- 1H-Inden-1-one, 2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-, (-)-
- Hydroxypterosin A
- [ "Hydroxypterosin A" ]
- AKOS032948151
- DTXSID00968611
- 53823-03-3
- 4-Hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
- DA-56449
-
- Inchi: InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3
- Chave InChI: DKTHZTCRZGYKCV-HNNXBMFYSA-N
- SMILES: CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO
Propriedades Computadas
- Massa Exacta: 264.13600
- Massa monoisotópica: 264.136
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 3
- Complexidade: 356
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 77.8A^2
- XLogP3: 1.9
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.2±0.1 g/cm3
- Ponto de ebulição: 504.6±50.0 °C at 760 mmHg
- Ponto de Flash: 273.1±26.6 °C
- Índice de Refracção: 1.59
- PSA: 77.76000
- LogP: 1.28120
- Pressão de vapor: 0.0±1.4 mmHg at 25°C
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Informações de segurança
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at 4 ℃, better at -4 ℃
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O25790-5mg |
4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
53823-03-3 | 5mg |
¥4800.0 | 2021-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4713-1 mg |
Onitisin |
53823-03-3 | 1mg |
¥2435.00 | 2022-04-26 | ||
TargetMol Chemicals | TN4713-1 mL * 10 mM (in DMSO) |
Onitisin |
53823-03-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN4713-5 mg |
Onitisin |
53823-03-3 | 98% | 5mg |
¥ 4,420 | 2023-07-10 | |
A2B Chem LLC | AG28357-5mg |
Onitisin |
53823-03-3 | 5mg |
$785.00 | 2024-04-19 | ||
TargetMol Chemicals | TN4713-5mg |
Onitisin |
53823-03-3 | 5mg |
¥ 4420 | 2024-07-19 | ||
TargetMol Chemicals | TN4713-1 ml * 10 mm |
Onitisin |
53823-03-3 | 1 ml * 10 mm |
¥ 4520 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1094332-5mg |
Onitisin |
53823-03-3 | 98% | 5mg |
¥2086.00 | 2024-05-09 | |
Ambeed | A682825-5mg |
Onitisin |
53823-03-3 | 98+% | 5mg |
$293.0 | 2025-03-04 |
1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)- Literatura Relacionada
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
53823-03-3 (1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-) Produtos relacionados
- 53823-02-2(1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-)
- 1281805-82-0(1-(1-ethyl-1H-imidazol-2-yl)propan-2-one)
- 2034477-20-6(2-chloro-N-{1-(thiolan-3-yl)piperidin-4-ylmethyl}benzene-1-sulfonamide)
- 1111638-05-1(6-Bromo-2-methylimidazo[1,2-a]pyrimidine)
- 921836-37-5(2-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide)
- 2098034-95-6(6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1806906-43-3(2-Bromo-3-(difluoromethyl)-6-iodopyridine-5-sulfonamide)
- 2351778-65-7(3-(1r,4r)-4-{(benzyloxy)carbonylamino}cyclohexylbutanoic acid)
- 74903-75-6(1,4-Di(bromomethyl)benzene-d4)
- 2172592-87-7(methyl 2-(3-hydroxy-1-methylpyrrolidin-3-yl)-2,3-dimethylbutanoate)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:53823-03-3)1H-Inden-1-one,2,3-dihydro-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-,(2S)-

Pureza:99%
Quantidade:5mg
Preço ($):264